Cas no 2171299-05-9 (4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)

4-(1r,3r)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid is a specialized chiral cyclobutane derivative featuring both Fmoc-protected amine and morpholine-3-carboxylic acid functionalities. Its rigid cyclobutane scaffold enhances conformational control, making it valuable in peptide and small-molecule synthesis. The Fmoc group allows for orthogonal deprotection under mild basic conditions, facilitating selective modifications in multi-step reactions. The morpholine-3-carboxylic acid moiety introduces polarity and potential hydrogen-bonding interactions, useful in medicinal chemistry and drug design. This compound is particularly advantageous for applications requiring stereochemical precision, such as the development of constrained peptidomimetics or bioactive probes. Its structural features support tailored modifications for target-specific research.
4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid structure
2171299-05-9 structure
商品名:4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid
CAS番号:2171299-05-9
MF:C25H26N2O6
メガワット:450.483747005463
CID:5563899
PubChem ID:165585772

4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2171603-08-8
    • 2171299-77-5
    • 4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
    • EN300-1532238
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
    • EN300-1532830
    • 4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
    • EN300-1532673
    • 2171299-05-9
    • 4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid
    • インチ: 1S/C25H26N2O6/c28-23(27-9-10-32-14-22(27)24(29)30)15-11-16(12-15)26-25(31)33-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,31)(H,29,30)
    • InChIKey: KODHJXLHTJIQFI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCOCC1C(=O)O

計算された属性

  • せいみつぶんしりょう: 450.17908655g/mol
  • どういたいしつりょう: 450.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 731
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1532673-1.0g
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
1.0g
$3368.0 2023-07-10
Enamine
EN300-1532673-0.25g
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
0.25g
$3099.0 2023-07-10
Enamine
EN300-1532673-10.0g
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
10.0g
$14487.0 2023-07-10
Enamine
EN300-1532673-250mg
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
250mg
$3099.0 2023-09-26
Enamine
EN300-1532673-100mg
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
100mg
$2963.0 2023-09-26
Enamine
EN300-1532673-500mg
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
500mg
$3233.0 2023-09-26
Enamine
EN300-1532673-1000mg
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
1000mg
$3368.0 2023-09-26
Enamine
EN300-1532673-0.5g
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
0.5g
$3233.0 2023-07-10
Enamine
EN300-1532673-2500mg
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
2500mg
$6602.0 2023-09-26
Enamine
EN300-1532673-2.5g
4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]morpholine-3-carboxylic acid
2171299-05-9
2.5g
$6602.0 2023-07-10

4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid 関連文献

4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acidに関する追加情報

Introduction to 4-(1R,3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic Acid (CAS No. 2171299-05-9)

4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid (CAS No. 2171299-05-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclobutane ring, and a morpholine moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its ease of removal and stability under mild conditions. In the context of 4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid, the Fmoc group plays a crucial role in protecting the amino functionality during synthetic manipulations, ensuring that the final product retains its desired chemical properties. Recent studies have highlighted the importance of protecting groups in the synthesis of complex molecules, as they can significantly enhance the efficiency and yield of multi-step synthetic processes.

The presence of a cyclobutane ring in this compound adds to its structural complexity and potential biological activity. Cyclobutane rings are known for their rigidity and conformational constraints, which can influence the binding affinity and selectivity of the molecule towards specific protein targets. This feature is particularly relevant in drug design, where fine-tuning the interaction between a ligand and its receptor can lead to improved therapeutic outcomes. For instance, cyclobutane-containing compounds have been explored for their anti-inflammatory and anti-cancer properties, demonstrating promising results in preclinical studies.

The morpholine moiety in 4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid contributes to its solubility and pharmacokinetic properties. Morpholines are versatile heterocyclic compounds that are commonly used in medicinal chemistry due to their ability to enhance the water solubility of lipophilic molecules. This property is crucial for improving the bioavailability and distribution of drugs within the body. Additionally, morpholines can modulate the activity of various enzymes and receptors, making them valuable scaffolds for drug discovery.

Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-activity relationships (SAR) of 4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid. These studies have identified key functional groups and structural motifs that are essential for its biological activity. For example, molecular docking simulations have shown that the Fmoc group can interact with specific amino acid residues in target proteins, while the cyclobutane ring can stabilize certain conformations that are favorable for binding. Such findings have guided the rational design of analogs with enhanced potency and selectivity.

In addition to its potential as a therapeutic agent, 4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid has also been studied for its use as a chemical probe in biological research. Chemical probes are small molecules that can selectively modulate the activity of specific proteins or pathways, providing valuable tools for understanding cellular processes and disease mechanisms. The unique combination of functional groups in this compound makes it an attractive candidate for developing probes that can interrogate complex biological systems with high precision.

From a synthetic perspective, the preparation of 4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid involves multiple steps that require careful optimization to achieve high yields and purity. Key synthetic strategies include the selective protection and deprotection of functional groups, as well as efficient coupling reactions to form the desired molecular framework. Recent developments in green chemistry have also led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

In conclusion, 4-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid (CAS No. 2171299-05-9) is a multifaceted compound with significant potential in both pharmaceutical research and chemical biology. Its unique structural features make it an intriguing target for further investigation, with ongoing studies exploring its applications in drug discovery and biological research. As new insights continue to emerge from interdisciplinary collaborations between chemists, biologists, and pharmacologists, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

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